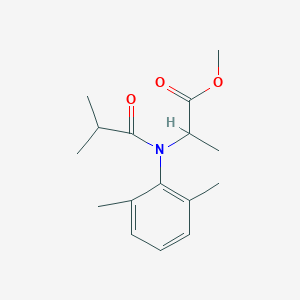![molecular formula C10H10F4O2S2 B3828200 2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol](/img/structure/B3828200.png)
2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol
Übersicht
Beschreibung
2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various materials, and its applications extend to the fields of chemistry, biology, and physics. In
Wissenschaftliche Forschungsanwendungen
2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol has been extensively studied for its potential applications in various fields. In chemistry, it has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. In biology, it has been used as a fluorescent probe to study protein-protein interactions and as a surfactant for the stabilization of lipid membranes. In physics, it has been used as a dopant for the fabrication of organic light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol is not well understood, but it is believed to interact with various biomolecules such as proteins and lipids. Its unique chemical structure allows it to form hydrogen bonds and hydrophobic interactions with these biomolecules, which can affect their structure and function.
Biochemical and Physiological Effects
Studies have shown that 2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol can affect various biochemical and physiological processes. In vitro studies have shown that it can inhibit the activity of certain enzymes and affect the structure of lipid membranes. In vivo studies have shown that it can affect the behavior and physiology of various organisms, but the exact mechanisms are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol in lab experiments is its unique chemical structure, which allows it to interact with various biomolecules. This can be useful for studying protein-protein interactions, lipid membrane stability, and enzyme activity. However, one limitation is that its effects on biological systems are not well understood, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol. One area of research could focus on its potential applications in drug delivery systems, as its unique chemical structure could allow it to target specific biomolecules. Another area of research could focus on its potential applications in the field of nanotechnology, as it could be used as a building block for the synthesis of various nanoparticles. Additionally, more research is needed to fully understand its effects on biological systems and to identify potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(2-hydroxyethylsulfanyl)phenyl]sulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2S2/c11-5-7(13)10(18-4-2-16)8(14)6(12)9(5)17-3-1-15/h15-16H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLAMGOGAMRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(C(=C(C(=C1F)F)SCCO)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2,3,5,6-Tetrafluoro-4-[(2-hydroxyethyl)sulfanyl]phenyl}sulfanyl)ethan-1-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-methyl-1H-imidazol-1-yl)propanamide trifluoroacetate](/img/structure/B3828119.png)
![2-[(6-amino-3,5-dicyano-4-isobutyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828123.png)
![1-(cyclopropylcarbonyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B3828144.png)


![(4-nitro-1-naphthyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]amine](/img/structure/B3828167.png)
![[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid](/img/structure/B3828169.png)
![1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-6-one hydrochloride](/img/structure/B3828171.png)
![2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B3828173.png)

![1-phenyl-1,4-dihydrobenzo[f]quinazolin-3(2H)-one](/img/structure/B3828192.png)

![1-{1-[2-(4-bromophenyl)-4-pyrimidinyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B3828206.png)
![N,N'-{[2-(4-bromophenyl)-4,6-pyrimidinediyl]di-4,1-phenylene}diacetamide](/img/structure/B3828223.png)